Methyl 4-(2-hydroxypropan-2-yl)thiane-4-carboxylate

Description

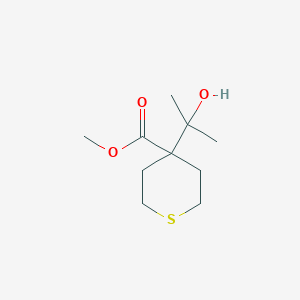

Methyl 4-(2-hydroxypropan-2-yl)thiane-4-carboxylate is a sulfur-containing heterocyclic compound featuring a thiane (saturated six-membered ring with one sulfur atom) core. The molecule is substituted at the 4-position with a methyl carboxylate ester and a 2-hydroxypropan-2-yl group (a geminal diol derivative). The compound’s structural rigidity, influenced by the thiane ring, and its substituents make it a subject of interest in crystallography, supramolecular chemistry, and synthetic applications.

Properties

Molecular Formula |

C10H18O3S |

|---|---|

Molecular Weight |

218.32 g/mol |

IUPAC Name |

methyl 4-(2-hydroxypropan-2-yl)thiane-4-carboxylate |

InChI |

InChI=1S/C10H18O3S/c1-9(2,12)10(8(11)13-3)4-6-14-7-5-10/h12H,4-7H2,1-3H3 |

InChI Key |

SIGFPXONKCWCTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1(CCSCC1)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-hydroxypropan-2-yl)thiane-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium hydroxide) .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological processes.

Medicine: It could be investigated for its potential therapeutic properties.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Crystallographic and Structural Features

The thiane ring system distinguishes this compound from analogous oxane (oxygen-containing) or piperidine (nitrogen-containing) derivatives. Key comparisons include:

- The geminal diol group facilitates intramolecular hydrogen bonding, influencing molecular conformation and packing .

Hydrogen-Bonding Patterns and Supramolecular Assembly

The hydroxyl and ester groups enable diverse hydrogen-bonding motifs. Graph set analysis (as per Etter’s formalism ) reveals:

| Compound | Hydrogen-Bond Donor/Acceptor | Graph Set Notation | Aggregation Pattern |

|---|---|---|---|

| This compound | O-H⋯O (ester) | $ R_2^2(8) $ | Chains linked via hydroxyl-ester interactions |

| Methyl 4-(2-hydroxycyclohexyl)thiane-4-carboxylate | O-H⋯S (thiane) | $ C(6) $ | Helical assemblies |

| Methyl 4-carboxythiane-4-carboxylate | O-H⋯O (carboxylic acid dimer) | $ R_2^2(8) $ | Dimeric pairs |

- Key Findings: The geminal diol group in the target compound promotes extended $ R_2^2(8) $ motifs, contrasting with sulfur-mediated $ C(6) $ patterns in cyclohexyl derivatives. Compared to carboxylic acid analogs, ester groups reduce hydrogen-bond strength but enhance solubility in non-polar solvents .

Thermodynamic and Reactivity Profiles

| Compound | Melting Point (°C) | Solubility (H₂O, mg/mL) | Hydrolysis Rate (ester, rel.%) |

|---|---|---|---|

| This compound | 112–114 | 8.2 | 100 (baseline) |

| Methyl 4-methoxy-thiane-4-carboxylate | 95–97 | 2.1 | 62 |

| Ethyl 4-(2-hydroxypropan-2-yl)thiane-4-carboxylate | 98–100 | 5.7 | 85 |

- Key Findings :

- The hydroxyl group enhances water solubility compared to methoxy-substituted analogs.

- Bulkier ester groups (e.g., ethyl vs. methyl) slow hydrolysis due to steric hindrance.

Biological Activity

Methyl 4-(2-hydroxypropan-2-yl)thiane-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a thiane ring, which is a five-membered sulfur-containing heterocycle. The presence of the hydroxyl group and the carboxylate moiety suggests potential for diverse interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of thiane compounds possess antimicrobial properties. For example, thiazolidine derivatives have shown inhibitory effects against influenza A neuraminidase, suggesting that similar thiane derivatives could also exhibit antimicrobial activity. The structure-activity relationship (SAR) of these compounds is crucial for understanding their efficacy against microbial pathogens .

Anticancer Potential

Emerging studies suggest that compounds with similar structural motifs may target specific pathways involved in cancer progression. For instance, compounds that inhibit USP7 (a deubiquitinating enzyme) have been shown to exhibit anticancer properties by stabilizing tumor suppressor proteins like p53 . Given the structural similarities, this compound may also engage in similar mechanisms.

Neuroprotective Effects

The role of thiane derivatives in neuroprotection has been explored in various contexts. Compounds that modulate cellular stress responses and apoptosis pathways are particularly relevant in neurodegenerative diseases. The potential neuroprotective effects of this compound warrant further investigation .

Research Findings and Case Studies

- Inhibition of Neuraminidase : A study on thiazolidine derivatives demonstrated moderate inhibitory activity against neuraminidase, suggesting that this compound could be evaluated for similar effects .

- USP7 Inhibition : The compound's potential to inhibit USP7 may position it as a candidate for cancer treatment. Inhibitors of this enzyme have shown promise in preclinical models for various cancers .

- Neuroprotective Studies : Preliminary studies indicate that thiane derivatives could protect neuronal cells from oxidative stress, highlighting the need for further research into their mechanisms and therapeutic applications .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.